2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that contains both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,3,5-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method involves the condensation of 2,3,5-trichlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,3,5-Trichlorophenyl)-1,3-thiazole: Shares the trichlorophenyl group but has a thiazole ring instead of a pyrimidine ring.
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of an acetic acid group.
Uniqueness
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific combination of the trichlorophenyl and pyrimidine groups, which confer distinct chemical and biological properties. Its acetic acid moiety also provides additional reactivity and potential for further functionalization.
Properties
Molecular Formula |
C12H7Cl3N2O2 |
---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2-[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-2-8(11(15)9(14)3-7)12-16-4-6(5-17-12)1-10(18)19/h2-5H,1H2,(H,18,19) |
InChI Key |
KURDKBMXZUSSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)CC(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.